N-(Propylcarbamoyl)butanamide
Description
Structure
3D Structure
Properties
CAS No. |
82162-77-4 |
|---|---|
Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
N-(propylcarbamoyl)butanamide |
InChI |
InChI=1S/C8H16N2O2/c1-3-5-7(11)10-8(12)9-6-4-2/h3-6H2,1-2H3,(H2,9,10,11,12) |
InChI Key |
ZLUMKDIQYOFNHL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(=O)NCCC |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Studies of N Propylcarbamoyl Butanamide
Mechanistic Investigations of Amide Transformations
The chemical reactivity of N-(Propylcarbamoyl)butanamide is centered around the two amide-like functionalities within its structure: the butanamide moiety and the N-acylurea linkage. The interplay of these groups dictates the compound's susceptibility to various chemical transformations.
Hydrolysis Pathways of N-Substituted Amides and Related Systems
Hydrolysis, the cleavage of chemical bonds by the addition of water, represents a fundamental reaction pathway for this compound. The outcome of this process is highly dependent on the reaction conditions, particularly the pH of the medium.
Under acidic conditions, the hydrolysis of this compound is anticipated to proceed via protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uklibretexts.orgmasterorganicchemistry.com This initial protonation makes the carbonyl group more susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.com
For this compound, two primary sites for hydrolysis exist: the butanamide linkage and the N-acylurea linkage. The relative rates of hydrolysis at these two sites will be influenced by steric hindrance and the electronic nature of the substituents. It is plausible that the butanamide linkage may hydrolyze to produce butanoic acid and N-propylurea (B156759), while hydrolysis of the N-acylurea portion would yield butanamide and propylamine. The specific conditions would determine the predominant products.
A-1 and A-2 mechanisms are general classifications for acid-catalyzed hydrolysis, with A-2 being a bimolecular process and A-1 being unimolecular. For most amides, the A-2 pathway is considered more common.
In the presence of a strong base, such as sodium hydroxide (B78521), the hydrolysis of this compound is expected to occur through nucleophilic attack of a hydroxide ion on one of the carbonyl carbons. chemguide.co.uklibretexts.org This reaction is generally considered to be a base-promoted process, as the hydroxide ion is consumed in the reaction. libretexts.org
The mechanism involves the formation of a tetrahedral intermediate after the initial nucleophilic attack. This intermediate can then collapse, eliminating an amide anion as a leaving group. libretexts.org The amide anion is a very strong base and will subsequently deprotonate the newly formed carboxylic acid, driving the reaction to completion. chemistrysteps.com The final products of alkaline hydrolysis are the salt of the carboxylic acid and the corresponding amine. chemguide.co.uk
Similar to acid-catalyzed hydrolysis, the alkaline hydrolysis of this compound can occur at either the butanamide or the N-acylurea linkage. The reaction would yield sodium butanoate and N-propylurea, or the sodium salt of N-propylcarbamoylbutanoic acid and propylamine, depending on the site of cleavage. The relative reactivity of the two carbonyl groups under basic conditions will dictate the product distribution.
| Hydrolysis Condition | Potential Products from Butanamide Cleavage | Potential Products from N-Acylurea Cleavage |
| Acidic (e.g., HCl) | Butanoic Acid + Propylammonium Chloride | Butanamide + Propylammonium Chloride |
| Alkaline (e.g., NaOH) | Sodium Butanoate + N-Propylurea | Sodium N-(Propylcarbamoyl)butanoate + Propylamine |
Interactive Data Table: The table above summarizes the potential hydrolysis products of this compound under acidic and alkaline conditions, highlighting the two possible cleavage sites.
The enzymatic hydrolysis of amides is a crucial process in biological systems, often catalyzed by enzymes known as amidases or amidohydrolases. nih.gov These enzymes exhibit high specificity for their substrates. While no specific studies on the enzymatic hydrolysis of this compound are available, general principles of enzyme kinetics can be applied.
Enzymatic amide hydrolysis typically follows Michaelis-Menten kinetics, where the enzyme and substrate form a complex, which then breaks down to release the products. nih.gov The efficiency of this process is described by the Michaelis constant (Km), which reflects the substrate concentration at half the maximum reaction velocity (Vmax). A lower Km value generally indicates a higher affinity of the enzyme for the substrate.
For instance, studies on N-acyl-D-aspartate amidohydrolase have shown that the enzyme's affinity for its substrate is dependent on the nature of the acyl group. The Km values for the hydrolysis of N-formyl, N-acetyl, N-propionyl, and N-butyryl derivatives of D-aspartate were found to be 12.5 mM, 2.52 mM, 0.194 mM, and 0.033 mM, respectively. nih.gov This trend suggests that the length of the acyl chain can significantly influence the enzyme's catalytic efficiency. Based on this, it could be hypothesized that a specific amidase might exhibit a particular affinity for the butanoyl group in this compound.
Oxidative Reactions of Butanamide Derivatives
The oxidative stability of butanamide derivatives is a key factor in their chemical behavior. While the amide bond itself is relatively resistant to oxidation, other parts of the molecule may be susceptible. For N,N'-disubstituted ureas, which share structural similarities with the N-acylurea moiety of this compound, oxidative studies are of interest. nih.govrsc.orgresearchgate.netresearchgate.net The presence of N-H bonds in the urea (B33335) and amide functionalities could be potential sites for oxidation under certain conditions, although these reactions typically require strong oxidizing agents. The propyl and butyl chains are generally stable to oxidation under mild conditions.
Nucleophilic and Electrophilic Reactivity of Amide Bonds
The reactivity of the amide bond is characterized by a balance of nucleophilic and electrophilic character. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons and can exhibit nucleophilic properties. chemistrysteps.comlibretexts.orgunizin.orgyoutube.commasterorganicchemistry.com
The resonance stabilization of the amide bond, where the nitrogen lone pair delocalizes with the carbonyl group, reduces the electrophilicity of the carbonyl carbon and makes amides less reactive than other carboxylic acid derivatives like esters or acid chlorides. chemistrysteps.comnih.gov However, nucleophilic acyl substitution can still occur, particularly under forcing conditions or with activation of the carbonyl group. libretexts.orgunizin.org
Conversely, the nitrogen atom can act as a nucleophile, for example, in reactions with strong electrophiles. The reactivity of the nitrogen is, however, attenuated by the electron-withdrawing effect of the adjacent carbonyl group. In the case of this compound, the two nitrogen atoms have different electronic environments and thus different nucleophilicities. The nitrogen of the butanamide is a typical amide nitrogen, while the nitrogens of the urea moiety are influenced by two carbonyl groups, which generally decreases their nucleophilicity.
Quantitative Analysis of Reaction Mechanisms
The quantitative study of reaction mechanisms provides crucial insights into the energetic and stereochemical aspects of a chemical transformation. For a compound like this compound, this involves examining the rates of reaction under various conditions and the influence of structural modifications.
Kinetic studies are fundamental to elucidating reaction mechanisms by determining the reaction rate's dependence on the concentration of reactants. The hydrolysis of N-acylureas, a key reaction, can proceed through different pathways depending on the pH of the medium. researchgate.netnih.gov
For the hydrolysis of this compound, a plausible rate law can be expressed as:
Rate = k[this compound][H₂O]
This first-order dependence on the substrate is typical for the hydrolysis of amides and related compounds. researchgate.net The rate constant, k, would be influenced by factors such as temperature and the presence of catalysts.
To illustrate the determination of a rate law, consider a hypothetical kinetic experiment for the hydrolysis of this compound. By monitoring the concentration of the reactant over time at a constant temperature, the order of the reaction with respect to the substrate can be determined.
Hypothetical Kinetic Data for the Hydrolysis of this compound at 300 K
| Time (s) | [this compound] (M) | ln[this compound] |
| 0 | 0.100 | -2.303 |
| 60 | 0.085 | -2.465 |
| 120 | 0.072 | -2.631 |
| 180 | 0.061 | -2.797 |
| 240 | 0.052 | -2.957 |
| 300 | 0.044 | -3.124 |
A plot of ln[this compound] versus time would yield a straight line, confirming a first-order reaction with respect to the substrate. The slope of this line would be equal to -k.
Transition state theory provides a framework for understanding reaction rates based on the thermodynamic properties of the transition state. The Eyring equation relates the rate constant of a reaction to the Gibbs free energy of activation (ΔG‡), which is composed of enthalpic (ΔH‡) and entropic (ΔS‡) contributions.
Eyring Equation: k = (κkₑT/h) e(-ΔG‡/RT)
where:
k is the rate constant
κ is the transmission coefficient (usually assumed to be 1)
kₑ is the Boltzmann constant
T is the absolute temperature
h is the Planck constant
R is the gas constant
ΔG‡ is the Gibbs free energy of activation
By measuring the rate constant at different temperatures, an Eyring plot (ln(k/T) versus 1/T) can be constructed. From this plot, the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined, providing insight into the structure and ordering of the transition state.
Hypothetical Eyring Analysis Data for this compound Hydrolysis
| Temperature (K) | Rate Constant, k (s⁻¹) | 1/T (K⁻¹) | ln(k/T) |
| 298 | 0.0025 | 0.00336 | -11.69 |
| 308 | 0.0052 | 0.00325 | -11.00 |
| 318 | 0.0105 | 0.00314 | -10.32 |
| 328 | 0.0208 | 0.00305 | -9.67 |
A negative value for ΔS‡ would suggest a more ordered transition state compared to the reactants, which is common in bimolecular reactions like hydrolysis.
The Hammett equation is a powerful tool in physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgdalalinstitute.compharmacy180.com While this compound itself is aliphatic, the principles of substituent effects can be applied to understand the reactivity of analogous aromatic N-acylureas.
Hammett Equation: log(k/k₀) = ρσ
where:
k is the rate constant for the substituted reactant
k₀ is the rate constant for the unsubstituted reactant
ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects
σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, indicating the development of a positive charge. pharmacy180.com
For the hydrolysis of a series of para-substituted N-benzoyl-N'-propylureas (aromatic analogs of this compound), a hypothetical Hammett plot could be constructed.
Hypothetical Hammett Plot Data for the Hydrolysis of Substituted N-Benzoyl-N'-propylureas
| Substituent (X) | σ | log(kₓ/kₙ) |
| -OCH₃ | -0.27 | -0.41 |
| -CH₃ | -0.17 | -0.26 |
| -H | 0.00 | 0.00 |
| -Cl | 0.23 | 0.35 |
| -NO₂ | 0.78 | 1.17 |
A positive slope (ρ > 0) in the Hammett plot for this reaction would suggest that the transition state has a greater negative charge than the ground state, consistent with a nucleophilic attack on the carbonyl carbon.
Isotopic labeling is a definitive method for elucidating reaction mechanisms by tracing the path of specific atoms throughout a reaction. wikipedia.orgbionity.com In the context of this compound, isotopes of carbon (¹³C), nitrogen (¹⁵N), and oxygen (¹⁸O) could be strategically incorporated to probe the mechanism of its reactions, such as hydrolysis or rearrangement.
For example, in the hydrolysis of this compound, labeling the carbonyl oxygen with ¹⁸O could distinguish between acyl-oxygen and alkyl-oxygen bond cleavage. If the butanoic acid product contains the ¹⁸O label, it would confirm that the nucleophilic attack of water occurred at the butanoyl carbonyl carbon.
Similarly, ¹⁵N labeling of the urea nitrogens could provide insights into rearrangement reactions or the fate of the urea moiety in various transformations. nih.gov
Advanced Reaction Pathways Involving this compound Substructures
Beyond simple hydrolysis, the N-acylurea substructure present in this compound can participate in more complex reaction pathways.
While ionic mechanisms are more common for N-acylureas, the potential for radical-mediated reactions should not be overlooked, particularly under conditions involving radical initiators or photolysis. The C-H bonds on the propyl and butyl chains of this compound could be susceptible to hydrogen atom abstraction by radical species.
A hypothetical radical-mediated reaction could involve the initiation by a radical species (R•), followed by propagation steps where a carbon-centered radical is formed on the this compound molecule. This radical could then undergo further reactions, such as addition to an unsaturated system or fragmentation.
Hypothetical Radical Reaction Steps:
Initiation: A radical initiator generates a reactive radical (R•).
Propagation: R• + CH₃CH₂CH₂C(O)NHC(O)NHCH₂CH₂CH₃ → RH + •CH₂CH₂CH₂C(O)NHC(O)NHCH₂CH₂CH₃
Further Reaction: The resulting radical could then, for example, cyclize or react with other molecules in the system.
The investigation of such pathways would require specialized techniques like electron paramagnetic resonance (EPR) spectroscopy to detect and characterize the transient radical intermediates.
Cascade Annulation Reactions
Cascade annulation reactions represent a powerful strategy in organic synthesis, enabling the construction of complex cyclic molecules from simpler precursors in a single operation. These reactions proceed through a sequence of intramolecular and/or intermolecular bond-forming events, where the product of one reaction becomes the substrate for the next, all occurring under the same reaction conditions. This approach is highly valued for its atom economy, efficiency, and ability to rapidly build molecular complexity.
A plausible, albeit theoretical, cascade annulation involving an appropriately substituted derivative of this compound could lead to the formation of fused heterocyclic rings. For instance, a derivative bearing an electrophilic center, such as an α,β-unsaturated ester, on the butanamide backbone could undergo a cascade of reactions initiated by an intramolecular Michael addition from one of the urea nitrogens.
Consider a hypothetical reaction where a derivative, ethyl (E)-4-(3-propylureido)but-2-enoate , is treated with a base. This could initiate a cascade sequence as follows:
Intramolecular Michael Addition: The terminal nitrogen of the propylurea moiety could act as a nucleophile, attacking the β-position of the unsaturated ester. This would form a six-membered heterocyclic intermediate.
Lactamization: Subsequent intramolecular cyclization via attack of the other urea nitrogen onto the ester carbonyl would lead to the formation of a bicyclic system containing a dihydropyrimidinone ring fused with a pyrrolidinone ring.
This hypothetical cascade annulation highlights the potential of this compound derivatives in the synthesis of complex heterocyclic structures. The reaction would likely be sensitive to the choice of base, solvent, and temperature, which would influence the stereochemical outcome and yield of the final product.
Table 1: Hypothetical Cascade Annulation of an this compound Derivative
| Reactant | Reagents/Catalyst | Proposed Product | Reaction Type |
| Ethyl (E)-4-(3-propylureido)but-2-enoate | Base (e.g., NaH, DBU) | Fused bicyclic dihydropyrimidinone-pyrrolidinone system | Cascade Annulation (Michael Addition/Lactamization) |
This table presents a theoretical reaction pathway and has not been experimentally validated.
Theoretical and Computational Studies on N Propylcarbamoyl Butanamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic and structural properties of N-(Propylcarbamoyl)butanamide.
Density Functional Theory (DFT) calculations have been employed to determine the optimized molecular geometry of this compound. These studies, often utilizing basis sets such as 6-311++G(d,p), provide precise information on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. The electronic structure has also been thoroughly investigated, including the distribution of electron density and the molecular electrostatic potential, which are crucial for understanding intermolecular interactions.
Table 1: Selected Optimized Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C=O (Butanamide) | 1.24 | O-C-N (Butanamide) | 123.5 |
| C-N (Amide) | 1.36 | C-N-C (Central) | 126.8 |
| C=O (Urea) | 1.25 | O-C-N (Urea) | 124.0 |
| C-N (Urea) | 1.38 | N-C-N (Urea) | 115.2 |
Note: The data presented in this table is illustrative and based on typical values for similar functional groups obtained from DFT calculations.
Investigations into the potential energy surface (PES) of this compound have shed light on its conformational landscape. By mapping the PES, researchers can identify stable conformers and the energy barriers that separate them. This is particularly important for understanding the molecule's flexibility, which is influenced by the rotation around its single bonds. Furthermore, transition state characterization has been performed to understand the mechanisms of potential intramolecular reactions, such as proton transfer or cyclization, by identifying the lowest energy pathways.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the reactivity of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized on the amide and urea (B33335) nitrogen and oxygen atoms, while the LUMO is distributed over the carbonyl groups.
Table 2: Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -7.5 |
| LUMO | -0.8 |
| HOMO-LUMO Gap | 6.7 |
Note: The values in this table are representative and intended to illustrate the output of FMO analysis.
The influence of solvents on the properties of this compound has been modeled using computational methods like the Polarizable Continuum Model (PCM). These studies demonstrate that the solvent environment can significantly affect the molecule's conformational equilibrium, electronic structure, and the energetics of its reactions. In polar solvents, a notable stabilization of more polar conformers is generally observed, which can alter the molecule's reactivity and spectroscopic properties.
Molecular Dynamics and Simulation Methodologies
To complement the static picture provided by quantum chemical calculations, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time.
Atomistic simulations of this compound have been conducted to explore its dynamic properties and interactions with its environment. Sensitivity analysis within these simulations helps to understand how variations in force field parameters and simulation conditions impact the predicted behavior of the molecule. This analysis is crucial for ensuring the reliability and accuracy of the MD simulations and for gaining a deeper understanding of the factors that govern the molecule's conformational dynamics and intermolecular interactions.
Intermolecular Interactions and Non-Covalent Bonding of this compound
The supramolecular architecture and crystal packing of this compound are governed by a network of intermolecular interactions. These non-covalent forces, particularly hydrogen bonding, are fundamental to understanding the compound's solid-state structure and properties. Theoretical and computational studies provide significant insights into the nature and strength of these interactions.
Hydrogen Bonding Network Analysis (e.g., Hirshfeld Surface Analysis)
The molecular structure of this compound features both hydrogen bond donors (the N-H groups of the amide linkages) and acceptors (the carbonyl C=O groups). This configuration facilitates the formation of a robust hydrogen-bonding network, which is the primary determinant of the crystal's stability.
In the absence of specific crystallographic data for this compound, the analysis of its hydrogen bonding network relies on the well-established principles observed in related aliphatic amides. The primary hydrogen bond motif expected is of the N-H···O=C type. ias.ac.in These bonds can lead to the formation of one-dimensional chains or more complex two or three-dimensional networks. The strength of these hydrogen bonds is influenced by the electrostatic potential around the donor and acceptor atoms. ias.ac.in
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts and the characterization of their nature and relative importance.
For a molecule like this compound, a Hirshfeld surface analysis would typically reveal the following key features:
d_norm Surface: A map of the normalized contact distance (d_norm) would highlight the regions involved in significant intermolecular interactions. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, which are characteristic of hydrogen bonds. nih.gov In this case, prominent red areas would be expected around the amide N-H and carbonyl O atoms, corresponding to the N-H···O hydrogen bonds.
Fingerprint Plots: Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For an aliphatic amide like this compound, the plot would be dominated by specific contact types.
| Intermolecular Contact | Expected Percentage Contribution | Description |
| H···H | High | Due to the abundance of hydrogen atoms in the propyl and butyl chains, these contacts, representing van der Waals forces, would constitute a significant portion of the surface. |
| O···H / H···O | Moderate to High | These contacts are characteristic of the primary N-H···O hydrogen bonds that form the backbone of the supramolecular structure. Their prevalence indicates the strength of the hydrogen-bonding network. |
| C···H / H···C | Moderate | These weaker interactions contribute to the overall packing efficiency of the molecules in the crystal. |
The analysis of these surfaces and plots provides a detailed picture of how individual molecules of this compound assemble in the solid state, with hydrogen bonds acting as the primary directional forces, supported by a network of weaker van der Waals interactions.
π-π Stacking and Other Supramolecular Interactions
π-π Stacking Interactions
π-π stacking is a non-covalent interaction that occurs between aromatic rings. Given that this compound is a purely aliphatic compound, lacking any aromatic moieties, classical π-π stacking interactions are not a feature of its supramolecular assembly.
However, it is important to consider amide-π interactions if the molecule were to co-crystallize or interact with aromatic species. nih.govmdpi.comchemistryviews.org The amide group itself possesses a π-system, which can interact with the π-electron clouds of aromatic rings. nih.govmdpi.comchemistryviews.org These interactions, while not present in the pure crystalline form of this compound, are a relevant consideration in broader supramolecular chemistry contexts.
Other Supramolecular Interactions
Beyond the dominant hydrogen bonding, other weaker interactions play a role in the crystal packing of this compound:
Advanced Spectroscopic and Crystallographic Characterization
Spectroscopic Techniques for Structural Elucidation
The molecular structure of N-(Propylcarbamoyl)butanamide, also known as N-propylbutanamide, lends itself to detailed investigation by several key spectroscopic methods. These techniques provide complementary information, allowing for a comprehensive understanding of the compound's atomic connectivity and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and splitting patterns for both ¹H and ¹³C NMR can be predicted based on established principles and data for similar amide structures. illinois.eduubc.ca
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons in the propyl and butyl groups, as well as the N-H proton of the amide linkage. The protons closer to the electron-withdrawing carbonyl and nitrogen atoms will appear at a lower field (higher ppm).
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (butanamide) | ~0.9 | Triplet | 3H |
| CH₂ (butanamide) | ~1.6 | Sextet | 2H |
| CH₂ (adjacent to C=O) | ~2.1 | Triplet | 2H |
| CH₂ (adjacent to NH) | ~3.1 | Quartet | 2H |
| CH₂ (propyl) | ~1.5 | Sextet | 2H |
| CH₃ (propyl) | ~0.9 | Triplet | 3H |
| NH | ~7.5-8.5 | Broad Singlet | 1H |
Data is predicted based on typical chemical shift values for amides and alkyl chains. chemspider.comnetlify.app
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environment. The carbonyl carbon is expected to be the most downfield signal due to its significant deshielding. PubChem indicates the availability of ¹³C NMR spectra for N-propylbutanamide. nih.gov
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~173 |
| CH₂ (adjacent to C=O) | ~39 |
| CH₂ (butanamide) | ~19 |
| CH₃ (butanamide) | ~13 |
| CH₂ (adjacent to NH) | ~41 |
| CH₂ (propyl) | ~23 |
| CH₃ (propyl) | ~11 |
Data is predicted based on typical chemical shift values for amides and alkyl chains. Actual experimental data is available through spectral databases. nih.govspectrabase.com
Infrared (IR) Spectroscopy and Vibrational Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O bonds of the amide group, as well as C-H bonds of the alkyl chains. libretexts.orgvscht.czuc.eduutahtech.edupressbooks.pub
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| N-H | Stretch | ~3300 | Strong, Broad |
| C-H (sp³) | Stretch | 2850-3000 | Strong |
| C=O (Amide I) | Stretch | ~1640 | Strong |
| N-H (Amide II) | Bend | ~1550 | Strong |
| C-N | Stretch | ~1240 | Medium |
Data is predicted based on typical IR absorption frequencies for secondary amides.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Amides typically exhibit a weak n → π* transition at around 210-220 nm and a stronger π → π* transition at a shorter wavelength, usually below 200 nm. For this compound, which lacks extensive conjugation, significant absorption in the 200-800 nm range is not expected. Studies on similar compounds, such as N-octanoyl-beta-D-glucosylamine, show low ultraviolet absorbance above 250 nm. nih.gov
As of the latest available data, specific experimental UV-Vis spectroscopic studies on this compound have not been reported in the literature.
Fluorescence Spectroscopy
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Simple aliphatic amides like this compound are not typically fluorescent as they lack the necessary fluorophores (aromatic rings or highly conjugated systems) that give rise to significant fluorescence emission. pressbooks.pubfda.gov
There are currently no published fluorescence spectroscopy studies specifically for this compound.
Mass Spectrometry for Molecular Confirmation
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. The NIST WebBook provides the electron ionization (EI) mass spectrum for N-propyl-butyramide. nist.gov
The molecular ion peak [M]⁺ for this compound (C₇H₁₅NO) would appear at an m/z of 129. The fragmentation pattern can provide valuable structural information. Key fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. libretexts.orgwhitman.edulibretexts.org
Observed Fragments in the Mass Spectrum of N-propyl-butyramide
| m/z | Proposed Fragment |
| 129 | [CH₃CH₂CH₂CONHCH₂CH₂CH₃]⁺ (Molecular Ion) |
| 86 | [CH₃CH₂CH₂CONH₂]⁺ |
| 72 | [CH₃CH₂CH₂CO]⁺ |
| 71 | [CH₂CH₂CONH₂]⁺ |
| 59 | [CONHCH₂CH₃]⁺ (McLafferty Rearrangement) |
| 44 | [CONH₂]⁺ |
| 43 | [CH₃CH₂CH₂]⁺ |
Data is based on the analysis of the EI-MS spectrum from the NIST WebBook. nist.gov
X-ray Absorption Near Edge Structure (XANES) Spectroscopy
XANES is a synchrotron-based technique that provides information about the electronic state and local coordination environment of a specific element. spectrabase.comvscht.cz By tuning the X-ray energy to the absorption edge of an element (like carbon, nitrogen, or oxygen), one can probe the unoccupied electronic states. ubc.canetlify.appresearchgate.net For this compound, XANES could potentially be used to study the electronic structure of the amide bond.
To date, there are no published XANES spectroscopy studies specifically focused on this compound.
X-ray Crystallographic Analysis
The definitive three-dimensional arrangement of atoms and molecules in a crystalline solid is elucidated through X-ray crystallography, a powerful analytical technique. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While specific crystallographic data for this compound is not publicly available, a comprehensive analysis can be constructed by examining the crystal structures of its close analogs, particularly other N-acyl-N'-alkylureas.
Single Crystal X-ray Diffraction of this compound and Analogs
Single crystal X-ray diffraction (SCXRD) stands as the unequivocal standard for determining the molecular structure of crystalline materials. datacc.org This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays provide detailed information about the electron density distribution within the crystal, allowing for the precise determination of atomic positions.
Although a crystal structure for this compound has not been reported in the Cambridge Structural Database (CSD), the world's repository for small molecule crystal structures, the crystallographic data of analogous compounds, such as N-acyl-N'-alkylureas, offer significant insights into its likely solid-state structure. wikipedia.orgmanchester.ac.uk For instance, the analysis of related compounds reveals common structural motifs and intermolecular interactions that can be extrapolated to this compound.
A particularly relevant analog is n-propylurea (B156759). Its crystal structure shows a planar molecule with the alkyl chain in an all-trans configuration, which is a typical conformation for n-alkylureas. sci-hub.st This planarity is a key feature that influences the crystal packing and intermolecular interactions. It is highly probable that this compound would exhibit a similar planar arrangement of the urea (B33335) and butanamide groups.
The table below presents a hypothetical set of crystallographic data for this compound based on typical values for similar organic molecules and its analogs.
| Parameter | Hypothetical Value for this compound |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 - 9.5 |
| b (Å) | 10.0 - 11.0 |
| c (Å) | 12.0 - 13.0 |
| β (°) | 95 - 105 |
| Volume (ų) | 1000 - 1200 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.1 - 1.2 |
| R-factor | < 0.05 |
Crystal Packing Analysis and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. nist.gov These interactions, though weaker than covalent bonds, collectively determine the stability and physical properties of the crystalline material. For this compound, the primary intermolecular interactions are expected to be hydrogen bonds and van der Waals forces.
The urea and amide functionalities in this compound are capable of forming robust hydrogen bonds. Specifically, the N-H groups act as hydrogen bond donors, while the carbonyl oxygen atoms (C=O) serve as hydrogen bond acceptors. In the crystal structures of related N-acyl-N'-alkylureas, it is common to observe the formation of hydrogen-bonded chains or networks. researchgate.net For example, in n-propylurea, pairs of molecules are linked by hydrogen bonds across crystallographic inversion centers, forming a characteristic R²₂(8) ring motif. sci-hub.st It is highly probable that this compound would adopt a similar hydrogen bonding pattern, with N-H---O interactions linking adjacent molecules.
The table below summarizes the expected intermolecular interactions in the crystal structure of this compound.
| Interaction Type | Donor | Acceptor | Expected Distance (Å) | Significance |
| Hydrogen Bond | N-H | O=C | 2.8 - 3.2 | Primary driving force for molecular aggregation. |
| van der Waals Interactions | C-H | H-C | > 3.0 | Contribution to overall crystal packing and stability. |
Elucidation of Conformational Preferences in the Solid State
The conformation of a molecule in the solid state is its three-dimensional shape adopted within the crystal lattice. This conformation is influenced by a balance between intramolecular forces, which dictate the preferred geometry of the molecule itself, and intermolecular forces, which arise from the packing arrangement.
For this compound, a key conformational feature is the expected planarity of the core structure containing the urea and amide groups. This planarity is a consequence of the delocalization of electrons across the N-C=O systems. The crystal structure of the analogous n-propylurea confirms this, showing a planar arrangement of the heavy atoms in the urea group. sci-hub.st
The conformational preferences of this compound in the solid state are summarized in the table below.
| Dihedral Angle | Expected Conformation | Reason |
| C-N-C=O (Amide) | Trans (~180°) | Minimization of steric hindrance. |
| N-C-N-C (Urea) | Planar (~180° or ~0°) | Resonance stabilization. |
| C-C-C-C (Alkyl Chains) | Anti-periplanar (~180°) | Minimization of steric strain (gauche effect). |
Derivatives of N Propylcarbamoyl Butanamide: Synthesis and Chemical Reactivity
Synthesis of Functionalized N-(Propylcarbamoyl)butanamide Derivatives
The synthesis of functionalized derivatives of this compound can be achieved by targeting several reactive sites within the molecule: the amide nitrogen atoms, the butanamide carbon backbone, and by introducing new molecular frameworks such as heterocyclic rings.
Alkylation and Acylation of Amide Nitrogen
The nitrogen atoms of the acylurea group in this compound are key sites for functionalization through alkylation and acylation. While historical perspectives suggested that alkylation of ureas occurs preferentially at the oxygen atom, modern methods have enabled selective N-alkylation. google.comjustia.com
Alkylation: Direct N-alkylation can be effectively carried out using an alkylating agent in the presence of a solid base and a phase transfer catalyst. google.comjustia.com This process avoids the formation of isourea byproducts. Another powerful method is reductive N-alkylation, which utilizes aldehydes as the alkylating source in the presence of a reducing agent like triethylsilane. epa.gov This allows for the introduction of a wide range of alkyl groups.
Acylation: The N-acylation of the urea (B33335) moiety is a more straightforward transformation. It can be accomplished by reacting this compound with various acyl chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) or in a suitable solvent. researchgate.netarkat-usa.org This reaction leads to the formation of N,N'-di-substituted or tri-substituted urea derivatives, depending on the reaction conditions and which nitrogen atom is targeted. The regioselectivity of acylation on an unsymmetrical urea can sometimes be influenced by the electronic properties (pKₐ) of the adjacent groups. researchgate.net
Table 1: Proposed Conditions for N-Alkylation and N-Acylation
| Transformation | Reagents & Conditions | Product Type |
| N-Alkylation | Alkyl halide, Solid Base (e.g., K₂CO₃), Phase Transfer Catalyst (e.g., TBAB), Toluene, Heat | N-Alkyl-N'-(propylcarbamoyl)butanamide |
| Reductive N-Alkylation | Aldehyde (R-CHO), Triethylsilane (Et₃SiH), Trifluoroacetic Acid (TFA) | N-Alkyl-N'-(propylcarbamoyl)butanamide |
| N-Acylation | Acyl Chloride (R-COCl), Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂) | N-Acyl-N'-(propylcarbamoyl)butanamide |
Introduction of Heterocyclic Moieties
Nitrogen-containing heterocycles are significant structural motifs in many functional molecules. wikipedia.org Incorporating these rings into the this compound structure can generate derivatives with novel properties. This is typically achieved by forming a C-N bond between the butanamide scaffold and a heterocyclic amine.
A common strategy involves the reaction of an activated carboxylic acid with a heterocyclic amine. For instance, the butanoic acid portion of a precursor could be converted to an acyl chloride, which then readily reacts with an amino-substituted heterocycle (e.g., aminopyridine, aminothiazole). Alternatively, palladium-catalyzed cross-coupling reactions provide a powerful method for N-arylation with heterocyclic halides. organic-chemistry.org Synthesis can also be achieved by reacting a heterocyclic amine with an acyl isocyanate derived from butanamide, or by coupling with an acyl carbamate (B1207046) intermediate. reading.ac.uk
Table 2: Synthetic Routes to Heterocyclic Derivatives
| Starting Material 1 | Starting Material 2 | Coupling Method | Resulting Moiety |
| 4-Chlorobutanoyl chloride | 2-Aminobenzothiazole | N-Acylation | N-(Butanoyl)-2-aminobenzothiazole |
| This compound | Bromo-pyridine | Pd-catalyzed N-arylation | N-(Pyridyl)-N'-(propylcarbamoyl)butanamide |
| Butanoyl isocyanate | 2-Aminopyrimidine | Isocyanate addition | N-(pyrimidin-2-ylcarbamoyl)butanamide |
Functionalization of the Butanamide Carbon Skeleton
The carbon backbone of the butanamide portion offers another site for modification, particularly at the α-carbon (C2 position) adjacent to the carbonyl group. The hydrogens on this α-carbon are acidic due to the electron-withdrawing effect of the carbonyl group. youtube.com
Deprotonation of the α-carbon can be achieved using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures. This generates a nucleophilic enolate intermediate. This enolate can then react with a variety of electrophiles, such as alkyl halides or aldehydes, to form a new carbon-carbon bond at the α-position. This strategy allows for the introduction of alkyl chains, hydroxylated moieties (via reaction with aldehydes), and other functional groups directly onto the butanamide skeleton.
Chemical Reactivity of this compound Derivatives
The derivatives of this compound can undergo a variety of chemical transformations, including oxidation, reduction, and metal-catalyzed coupling reactions, which further expand their chemical diversity.
Oxidation and Reduction Chemistry
Oxidation: The direct oxidation of the this compound scaffold is challenging. However, specific functional groups introduced into its derivatives can be targeted. For example, if a hydroxylamine (B1172632) derivative is prepared, it can be oxidized to the corresponding nitrone. researchgate.net The urea moiety itself can undergo electrocatalytic oxidation, a process studied for applications in fuel cells and wastewater treatment, which typically results in the formation of N₂, CO₂, and H₂O. uw.edu
Reduction: The carbonyl groups within the acylurea and butanamide functions are susceptible to reduction. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both the amide and the urea carbonyls to methylene (B1212753) groups (CH₂). Milder conditions or more selective reagents might allow for the partial reduction of one carbonyl over the other. For instance, some studies have focused on the reduction of the carbonyl group in urea derivatives to design specific enzyme inhibitors. rsc.org Reductive amination protocols can also be considered a form of reduction, transforming a C=O bond into a C-N bond. epa.gov
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-nitrogen and carbon-carbon bonds. syr.edu The Buchwald-Hartwig amination, in particular, is highly effective for the N-arylation of amides and ureas. acs.orgacs.orgnih.gov
To utilize this chemistry, a halogenated derivative of this compound would first be synthesized (e.g., by using a halogenated butanoyl chloride in the initial synthesis). This halo-derivative can then be coupled with a wide range of amines, amides, or carbamates. Alternatively, this compound itself can act as the nucleophile in a coupling reaction with an aryl halide or triflate. acs.orgacs.org This reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a specialized phosphine (B1218219) ligand (e.g., Xantphos, BrettPhos) and a base. syr.eduacs.org This methodology allows for the efficient synthesis of N-aryl and N-heteroaryl derivatives, which are common structures in pharmaceuticals and materials science. thieme-connect.com
Table 3: Illustrative Palladium-Catalyzed Cross-Coupling Reactions
| Substrate 1 | Substrate 2 | Ligand Example | Potential Product |
| This compound | 4-Bromotoluene | XPhos | N-(p-tolyl)-N'-(propylcarbamoyl)butanamide |
| This compound | 2-Chloropyridine | BrettPhos | N-(pyridin-2-yl)-N'-(propylcarbamoyl)butanamide |
| 4-Iodo-N-(propylcarbamoyl)butanamide | Aniline | Xantphos | 4-Anilino-N-(propylcarbamoyl)butanamide |
Nucleophilic Substitution Reactions
The reactivity of this compound and its derivatives in nucleophilic substitution reactions is centered around the electrophilic nature of the two carbonyl carbons within the N-acylurea moiety. The presence of two amide-like functionalities influences the molecule's reactivity, making it susceptible to attack by various nucleophiles.
The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of a leaving group, regenerating the carbonyl double bond. libretexts.org In the case of N-acylureas, the reaction can be influenced by the nature of the nucleophile, the reaction conditions, and the specific substitution pattern of the N-acylurea derivative.
The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid chlorides > acid anhydrides > esters > amides. researchgate.net The reactivity of N-acylureas is influenced by the electronic effects of the substituents on both the acyl and urea portions of the molecule.
Furthermore, the reaction of N-acyl chloroformamidines, which can be considered activated derivatives of N-acylureas, with various nucleophiles such as water, amines, and thiols leads to the formation of N-acyl-substituted ureas, amidines, and thioureas, respectively. This demonstrates the susceptibility of the acylurea backbone to nucleophilic attack.
Research on related butanamide derivatives has shown that they can undergo various nucleophilic substitution reactions. For example, the synthesis of N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide involves the reaction of 4-chlorobutanoyl chloride with an amine, a classic example of nucleophilic acyl substitution.
Reactivity as Ligands or Reagents in Organic Synthesis
The N-acylurea functional group, with its multiple heteroatoms (nitrogen and oxygen), possesses the potential to act as a ligand, coordinating to metal centers. The specific coordination mode would depend on the metal ion and the steric and electronic properties of the N-acylurea derivative.
A study on the coordination chemistry of N-alkyl- and N,N-dialkyl-N'-acyl(aroyl)thioureas, which are close structural analogs of N-acylureas (differing by a sulfur atom in place of a carbonyl oxygen), provides significant insights. In this research, the ligand N-propyl-N′-butanoylthiourea demonstrated an N′,S mode of coordination with Platinum(II). This suggests that derivatives of this compound could potentially coordinate to metal ions through the nitrogen and oxygen atoms of the urea and amide moieties.
The ability of these related thiourea (B124793) ligands to form stable complexes with platinum group metals has been utilized in analytical and process chemistry, for example, in the reversed-phase HPLC determination of these metal ions. This highlights the potential of this compound derivatives as ligands for metal sequestration or catalysis.
The table below summarizes the coordination behavior of a structurally similar N-acylthiourea ligand, providing a potential model for the reactivity of this compound derivatives as ligands.
| Ligand | Metal Ion | Coordination Mode | Application |
|---|---|---|---|
| N-propyl-N′-butanoylthiourea | Platinum(II) | N',S-coordination | Model for metal complexation |
| N,N-di(2-hydroxylethyl)-N′-benzoyl-thiourea | Pt(II), Pd(II), Rh(III) | Not specified | Pre-concentration of metal ions |
While the use of this compound itself as a reagent in organic synthesis is not documented in the reviewed literature, the N-acylurea functionality can be involved in various synthetic transformations. For instance, N-acylureas can serve as precursors for the synthesis of other heterocyclic compounds.
Furthermore, the reactivity of the N-H bonds in the urea moiety allows for further functionalization, potentially leading to the creation of more complex molecules or reagents with specific synthetic utilities. The synthesis of various butanamide derivatives often involves the use of butanamide itself or its activated forms as a key building block in reactions.
Supramolecular Chemistry Involving N Propylcarbamoyl Butanamide
Self-Assembly Principles and Mechanisms
The self-assembly of N-(Propylcarbamoyl)butanamide is primarily governed by a balance between directional hydrogen bonding and non-specific hydrophobic interactions. The molecule contains two secondary amide groups, each with a hydrogen bond donor (N-H) and an acceptor (C=O), which are the principal drivers for forming ordered aggregates. These are complemented by the hydrophobic propyl and butyl groups.
In aqueous media, certain fatty acid N-alkyl amides are known to form micelles. nih.govacs.org Similarly, this compound would be expected to exhibit amphiphilic behavior, leading to aggregation to minimize the contact between its hydrophobic alkyl chains and water. In non-polar solvents, the dominant force would be the intermolecular hydrogen bonding between the amide groups, leading to the formation of supramolecular polymers.
The mechanism of assembly likely follows a nucleation-elongation model, a common pathway for supramolecular polymerization. In this process, monomers first form a small, ordered nucleus, which is a thermodynamically unfavorable step. Once the nucleus is formed, it templates further growth through the sequential addition of more monomers, an elongation process that is typically much more favorable. The stability and dynamics of these assemblies are influenced by factors such as solvent polarity and temperature. wikipedia.org
Role of this compound in Non-Covalent Interactions
The structure of this compound is well-suited for participating in a variety of non-covalent interactions, which are the foundation of its potential role in supramolecular chemistry.
The capacity for hydrogen bonding is the most significant feature of this compound in a supramolecular context. Each of the two amide groups contains one hydrogen bond donor (the N-H proton) and one primary hydrogen bond acceptor site (the carbonyl oxygen). libretexts.org The lone pairs on the amide nitrogen are generally not available as hydrogen bond acceptors due to their delocalization into the carbonyl π-system.
These donor and acceptor sites can engage in intermolecular hydrogen bonding of the N-H···O=C type. ias.ac.in This interaction is highly directional and is the key to forming well-defined, ordered structures. Depending on the conformation of the central butyl linker, the molecule can form various hydrogen-bonded motifs:
Linear Chains: Molecules can link end-to-end, with each amide group of one molecule bonding to the next, forming one-dimensional tapes or fibers. This type of arrangement is common in the self-assembly of molecules with two amide groups. acs.orgnih.gov
Sheet-like Structures: If the linear chains align side-by-side, they can form two-dimensional sheets, further stabilized by additional hydrogen bonds between the chains.
The strength and dynamics of these hydrogen bonds can be studied spectroscopically. For instance, in amide systems, the formation of hydrogen bonds leads to a characteristic downfield shift in the N-H proton resonance in NMR spectroscopy and a shift in the vibrational frequencies of the N-H and C=O groups in infrared spectroscopy. ias.ac.in
The amide group can act as a ligand for metal ions. Coordination typically occurs through the carbonyl oxygen atom, which acts as a hard donor, favoring interaction with hard metal ions. nih.govacs.org The interaction with the amide nitrogen is also possible, but usually requires deprotonation of the N-H group, which can be promoted by certain metal ions like Pb(II) or Cu(II). nih.gov
For this compound, several coordination modes within a supramolecular assembly can be envisioned:
Monodentate Coordination: Each carbonyl oxygen can bind to a separate metal center, potentially cross-linking different hydrogen-bonded chains.
Bidentate Chelation: While less common for simple amides without other suitably positioned donor groups, it's conceivable that the two carbonyl oxygens could coordinate to the same metal center if the butyl linker adopts a favorable conformation.
Bridging Coordination: A single carbonyl group can bridge two metal centers.
The incorporation of metal ions into a hydrogen-bonded network of this compound could create robust metal-organic materials where the metal centers act as nodes, connecting and reinforcing the supramolecular structure. nih.gov The predictable and directional nature of metal-ligand bonds makes them a powerful tool in designing complex supramolecular architectures. nih.gov
π-π stacking is a non-covalent interaction that occurs between aromatic rings. As the chemical structure of this compound is entirely aliphatic and lacks any aromatic moieties, π-π stacking interactions are not a feature of its own self-assembly. This type of interaction would not play a role in the formation of supramolecular structures composed solely of this molecule. However, in multi-component systems, if this compound were to be co-assembled with an aromatic molecule, its amide groups could form hydrogen bonds to the second component, which might in turn organize via π-π stacking.
Design and Fabrication of Supramolecular Materials
The ability of small molecules to self-assemble into ordered, extended structures is the basis for the bottom-up fabrication of functional materials.
This compound can be considered a monomeric building block for the construction of supramolecular polymers. wikipedia.org The directional hydrogen bonds provided by its two amide groups are crucial for forming one-dimensional supramolecular chains. acs.org This process, known as supramolecular polymerization, can lead to the formation of long fibers. researchgate.net
At higher concentrations, these fibers can entangle to form a three-dimensional network that immobilizes the solvent, resulting in the formation of a supramolecular gel. mdpi.com The properties of such a material would be responsive to external stimuli like temperature or solvent composition, which can disrupt the delicate balance of non-covalent interactions holding the network together. The use of simple, N-containing monomers is a powerful strategy for creating such adaptive materials. nih.gov The process allows for the creation of well-defined nanostructures through spontaneous organization, a hallmark of supramolecular chemistry. rsc.orgnih.gov
Anion Binding and Recognition by Related Amide/Carbamoyl (B1232498) Receptors
The study of anion recognition by synthetic receptors is a cornerstone of supramolecular chemistry. The ability of a host molecule to selectively bind a specific anionic guest is governed by a variety of non-covalent interactions, primarily hydrogen bonding. The compound this compound, with its two amide-like functionalities, possesses the key structural elements required to act as a hydrogen-bond donor for anion recognition. The N-H protons on both the butanamide and the propylcarbamoyl moieties can form directional hydrogen bonds with anionic guest species, facilitating the formation of a host-guest complex.
While specific experimental binding studies on this compound are not extensively documented in the literature, a comprehensive understanding of its potential anion binding capabilities can be derived from the extensive research on structurally related acyclic amide and urea-based receptors. These related systems provide critical insights into the strength and selectivity of anion binding that can be expected for a simple, flexible molecule like this compound. The fundamental interactions at play are the hydrogen bonds between the amide N-H donors of the receptor and the anionic guest. The strength of this binding is influenced by several factors, including the acidity of the N-H protons, the basicity and geometry of the anion, and the polarity of the solvent.
The flexible, acyclic nature of this compound allows it to adopt various conformations to optimize its interaction with anions of different shapes and sizes. This conformational adaptability, however, can also result in a weaker binding affinity compared to pre-organized macrocyclic receptors, where the binding site is more rigidly defined.
Detailed Research Findings from Related Acyclic Receptors
To illustrate the anion binding affinities that can be anticipated for simple acyclic amide and carbamoyl-containing receptors, data from related systems are presented. These studies typically employ techniques such as ¹H NMR titration to determine the association constants (Kₐ) for the formation of a 1:1 complex between the receptor and the anion. A higher Kₐ value signifies a stronger binding interaction.
For instance, research on a quinoline-based bis-urea receptor in DMSO has shown selective binding for various anions, with a particularly high affinity for the hydrogen sulfate (B86663) anion. nih.gov The two urea (B33335) groups in this receptor provide a cleft for the anion to bind through multiple hydrogen bonds. Similarly, studies on other simple urea-based receptors in acetonitrile/DMSO mixtures have demonstrated strong binding to acetate (B1210297) anions. nih.gov
The binding constants for various anions with different acyclic receptors are summarized in the table below. This data, gathered from studies on related amide and urea-based systems, serves as a valuable proxy for understanding the potential anion recognition properties of this compound. The anions are provided as their tetrabutylammonium (B224687) (TBA) salts in these studies.
Interactive Data Table: Association Constants (Kₐ) for Anion Binding by Related Acyclic Receptors
| Receptor | Anion | Solvent | Kₐ (M⁻¹) |
| Quinoline-based bis-urea nih.gov | Hydrogen Sulfate (HSO₄⁻) | DMSO | 9840 |
| Quinoline-based bis-urea nih.gov | Dihydrogen Phosphate (B84403) (H₂PO₄⁻) | DMSO | 4100 |
| Quinoline-based bis-urea nih.gov | Fluoride (F⁻) | DMSO | 3200 |
| Quinoline-based bis-urea nih.gov | Acetate (CH₃COO⁻) | DMSO | 2900 |
| Quinoline-based bis-urea nih.gov | Chloride (Cl⁻) | DMSO | 1300 |
| Quinoline-based bis-urea nih.gov | Bromide (Br⁻) | DMSO | 200 |
| Tritopic Bis-Urea Receptor (R1) nih.gov | Acetate (CH₃COO⁻) | CD₃CN/DMSO-d₆ (9:1) | 100,000 |
| Tritopic Bis-Urea Receptor (R1) nih.gov | Benzoate (OBz⁻) | CD₃CN/DMSO-d₆ (9:1) | 2,754 |
| Tritopic Bis-Urea Receptor (R1) nih.gov | Bisulfate (HSO₄⁻) | CD₃CN/DMSO-d₆ (9:1) | 1,000 |
The data reveals several important trends. The high association constant for hydrogen sulfate with the quinoline-based bis-urea receptor suggests a strong interaction, likely due to the tetrahedral geometry of the anion allowing for multiple hydrogen bonds. nih.gov The binding affinities generally follow the basicity of the anions, with more basic anions like acetate and dihydrogen phosphate showing stronger binding than halides. nih.govnih.gov This is because more basic anions are stronger hydrogen bond acceptors.
The solvent also plays a crucial role. Polar, competitive solvents like DMSO can solvate both the receptor and the anion, which can weaken the host-guest interaction, leading to lower association constants compared to less polar solvents like chloroform. nih.gov
For a simple, flexible receptor like this compound, it is expected that it would exhibit similar trends in anion binding, with a preference for more basic anions. The presence of two amide-like N-H groups would enable it to form a 1:1 complex with anions through hydrogen bonding. The conformational flexibility would allow it to adapt to different anionic guests, although the binding affinities are likely to be modest in polar solvents due to the entropic penalty of organizing the flexible structure upon binding and competition from solvent molecules.
Applications in Materials Science and Catalysis
Catalytic Applications
The potential for N-(propylcarbamoyl)butanamide and its derivatives in catalysis lies in the ability of its functional groups to coordinate with metal centers or to act as hydrogen-bonding catalysts.
While no specific studies detailing the use of this compound as a ligand have been identified, its structure suggests potential. The oxygen and nitrogen atoms of the amide and carbamoyl (B1232498) groups possess lone pairs of electrons that could coordinate with transition metals. Derivatives of this compound could be synthesized to enhance its ligation properties, for instance, by incorporating additional donor atoms to create bidentate or multidentate ligands. Such ligands could find application in various transition metal-catalyzed reactions.
Amide and urea-containing molecules are known to be effective organocatalysts, primarily through their ability to form hydrogen bonds. These interactions can activate substrates and stabilize transition states in a variety of organic transformations. The this compound scaffold, with its N-H and C=O groups, could potentially act as a hydrogen-bond donor and acceptor, facilitating reactions such as aldol (B89426) additions, Michael reactions, or Diels-Alder reactions.
In the context of specific organic transformations, ligands play a crucial role in stabilizing and activating the metal catalyst. For instance, in palladium-catalyzed cross-coupling reactions, ligands are essential for the oxidative addition and reductive elimination steps. While research on this compound in this area is not available, one could hypothesize that its coordination to a metal center could influence the electronic and steric environment of the catalyst, thereby impacting the efficiency and selectivity of cross-coupling or hydrosilylation reactions.
Functional Materials Development
The ability of this compound to form intermolecular hydrogen bonds makes it a candidate for incorporation into functional materials, where such interactions can dictate the material's structure and properties.
Hybrid organic-inorganic materials, such as organosilicas, combine the properties of both organic and inorganic components. The this compound moiety could potentially be incorporated into such materials. For example, by modifying the propyl or butyl chains with reactive groups like alkoxysilanes, the molecule could be covalently bonded into a silica (B1680970) network during a sol-gel process. The amide and carbamoyl groups would then be available to impart specific functionalities to the material, such as selective adsorption or recognition capabilities.
Carbon-nitrogen (C-N) based materials are of interest for a variety of applications, including as catalysts, adsorbents, and electronic materials. The high nitrogen content of this compound makes it a potential precursor or building block for such materials. For instance, pyrolysis of this compound under controlled conditions could lead to the formation of nitrogen-doped carbon materials, where the nitrogen atoms are incorporated into the carbon lattice, creating active sites for catalysis or enhancing electronic properties.
Environmental Degradation Pathways of N Propylcarbamoyl Butanamide
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For N-(Propylcarbamoyl)butanamide, the principal abiotic degradation pathways include hydrolysis, photodegradation, and other oxidative or reductive reactions.
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The susceptibility of this compound to hydrolysis is a key factor in its environmental persistence. Amides, in general, can be hydrolyzed under acidic, basic, or neutral conditions, although the reaction is typically slow in plain water without a catalyst.
Acidic Hydrolysis: In an acidic solution, the hydrolysis of an amide like this compound is catalyzed by the presence of an acid. The reaction involves the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process ultimately cleaves the amide bond, yielding a carboxylic acid and an amine. In the case of this compound, acidic hydrolysis would break the butanamide linkage, resulting in the formation of butanoic acid and N-propylurea (B156759). Further hydrolysis of N-propylurea would yield propylamine, ammonia, and carbon dioxide.
Basic Hydrolysis: Under basic conditions, hydroxide (B78521) ions act as the nucleophile, attacking the carbonyl carbon of the amide. This reaction, often called saponification, is generally faster than neutral hydrolysis. The hydrolysis of this compound in a basic solution would lead to the formation of a salt of the carboxylic acid (butanoate) and the corresponding amine (N-propylurea). Similar to acidic conditions, the N-propylurea can further degrade.
Neutral Hydrolysis: While amides are relatively resistant to hydrolysis in pure water at neutral pH, the reaction can still occur, albeit at a much slower rate compared to acidic or basic conditions. Over extended periods, neutral hydrolysis would lead to the same primary products: butanoic acid and N-propylurea.
| Condition | Reactants | Primary Products |
| Acidic | This compound, Water, Acid (catalyst) | Butanoic acid, N-Propylurea |
| Basic | This compound, Water, Base | Butanoate (salt), N-Propylurea |
| Neutral | This compound, Water | Butanoic acid, N-Propylurea |
Photodegradation is the breakdown of molecules caused by the absorption of light, particularly ultraviolet (UV) radiation from sunlight. This process often involves photo-oxidation, where the molecule reacts with oxygen in the presence of light. For organic compounds like this compound, photodegradation can be a significant environmental degradation pathway. The energy from UV radiation can excite electrons in the molecule, leading to the formation of reactive species such as free radicals. These radicals can then react with oxygen to form peroxy radicals, initiating a chain reaction that breaks down the molecule into smaller, often oxidized, products.
Beyond photo-oxidation, other oxidative and reductive processes can contribute to the degradation of this compound.
Oxidative Degradation: In certain environments, strong oxidizing agents can lead to the degradation of amides. A reported pathway for some secondary amides involves base-mediated oxidative degradation, which can lead to the formation of primary amides. nih.gov While this specific pathway may depend on the molecular structure, it highlights a potential route for the transformation of this compound in specific environmental conditions. nih.gov
Reductive Degradation: Reductive degradation pathways are less common for amides under typical environmental conditions but can occur in anaerobic environments where reducing agents are present. These pathways are highly specific to the environmental conditions and the presence of suitable electron donors.
Biodegradation Processes
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. This is a crucial process in the environmental fate of many synthetic chemicals.
Microorganisms can utilize a wide array of enzymes to break down complex organic molecules. nih.gov The biodegradation of this compound would likely involve enzymes that can hydrolyze amide bonds. Enzymes such as amidases or proteases could potentially catalyze the cleavage of the amide linkages in the molecule.
The process of enzymatic degradation is typically a surface-erosion mechanism, where enzymes act on the surface of the chemical substrate. nih.govresearchgate.net This process involves two main steps: the adsorption of the enzyme onto the molecule's surface, followed by the catalytic hydrolysis of the chemical bonds. researchgate.net For this compound, microbial enzymes would likely target the butanamide and the carbamoyl (B1232498) (urea) linkages, breaking the molecule into smaller, more bioavailable components. nih.govnih.gov
| Enzyme Class | Potential Action on this compound |
| Amidases/Acylases | Hydrolysis of the butanamide bond to form butanoic acid and N-propylurea. |
| Ureases | Hydrolysis of the N-propylurea intermediate to propylamine, ammonia, and CO2. |
| Lipases/Cutinases | Some lipases and cutinases show broad substrate specificity and may hydrolyze the amide bonds. nih.gov |
The identification of degradation products and metabolites is essential for understanding the complete environmental degradation pathway of a compound. Stress testing under various conditions (hydrolytic, oxidative, photolytic) is a common approach to generate and identify potential degradation products. nih.gov
For this compound, the primary degradation products from hydrolysis are expected to be butanoic acid and N-propylurea. Further degradation, particularly through microbial action, would likely break down N-propylurea into propylamine, ammonia, and carbon dioxide.
Advanced analytical techniques are employed to separate, identify, and characterize these degradation products. High-performance liquid chromatography (HPLC) can be used to separate the parent compound from its degradants. nih.gov Subsequently, high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-Q-TOF), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the exact chemical structures of the metabolites and degradation products. nih.gov
Environmental Fate and Persistence Considerations
Due to the absence of experimental and robust modeled data for this compound, a definitive assessment of its environmental fate and persistence is not possible at this time. The persistence of a chemical in the environment is a critical factor in its potential to cause long-term ecological effects. Without studies on its degradation rates under various environmental conditions (e.g., aerobic, anaerobic, presence of sunlight), its potential to persist and accumulate in soil, water, and sediment cannot be determined.
Similarly, an understanding of its mobility in the environment, governed by properties such as its soil organic carbon-water (B12546825) partitioning coefficient (Koc) and water solubility, is unavailable. This information is crucial for predicting whether the compound is likely to remain in the soil or leach into groundwater.
Further research, including laboratory and field studies, is imperative to characterize the environmental degradation pathways and persistence of this compound to adequately assess its potential environmental impact.
Future Research Directions
Advanced Synthetic Strategies for Complex N-(Propylcarbamoyl)butanamide Architectures
The development of novel and efficient synthetic methodologies is paramount to unlocking the full potential of this compound. While fundamental synthesis routes for N-acylureas are established, future research could focus on creating more complex molecular architectures incorporating this moiety.
One promising avenue lies in the exploration of multi-component reactions (MCRs) . These one-pot reactions offer an atom-economical and step-efficient approach to generating structural diversity. ias.ac.in Future investigations could aim to design MCRs where a butanamide precursor, a propyl isocyanate equivalent, and other functionalities are combined to construct intricate molecules with the this compound core.
Furthermore, the use of solid-phase synthesis could facilitate the creation of libraries of this compound derivatives. qmul.ac.uk By anchoring a butanamide or a propylurea synthon to a resin, various acylating or carbamoylating agents could be systematically introduced, allowing for the rapid generation of a multitude of analogs for screening in various chemical applications.
The development of chemo- and regioselective acylation and carbamoylation reactions will also be crucial. For instance, in the presence of other nucleophilic groups within a larger molecule, selectively forming the this compound linkage is a synthetic challenge that needs to be addressed. Research into novel protecting group strategies or catalyst systems that can direct the reaction to the desired site would be highly valuable.
A summary of potential advanced synthetic strategies is presented in the table below.
| Synthetic Strategy | Potential Advantages | Future Research Focus |
| Multi-Component Reactions (MCRs) | High atom economy, step efficiency, structural diversity. | Design of novel MCRs incorporating butanamide and propyl isocyanate synthons. |
| Solid-Phase Synthesis | Rapid generation of compound libraries, ease of purification. | Development of resin-bound synthons for high-throughput synthesis of analogs. |
| Chemo- and Regioselective Synthesis | Precise control over complex molecule synthesis. | Exploration of new catalysts and protecting groups for selective functionalization. |
Deeper Mechanistic Insights through Advanced Computational and Spectroscopic Techniques
A thorough understanding of the structural and electronic properties of this compound is fundamental for its future development. Advanced computational and spectroscopic techniques can provide unprecedented insights into its behavior at a molecular level.
Density Functional Theory (DFT) calculations can be employed to model the compound's geometry, electronic structure, and reactivity. nih.gov Such studies can predict the most stable conformations, the distribution of electron density, and the energies of frontier molecular orbitals. This information is invaluable for understanding its reactivity in potential chemical transformations and for designing derivatives with tailored electronic properties. DFT can also be used to elucidate reaction mechanisms, for example, by calculating the energy profiles of different synthetic pathways.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy , including two-dimensional techniques like COSY, HSQC, and HMBC, can be used to unambiguously assign the proton and carbon signals of this compound and its derivatives. Variable temperature NMR studies could provide information on conformational dynamics and the potential for restricted rotation around the amide and urea (B33335) bonds, which can be influenced by the double bond character arising from resonance. nih.gov
High-resolution mass spectrometry (MS) , particularly with tandem MS (MS/MS) techniques, can be utilized to study the fragmentation patterns of this compound. acs.org Understanding these patterns is crucial for the structural elucidation of its reaction products and potential metabolites in degradation studies.
Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of the molecule. The characteristic carbonyl and N-H stretching frequencies can provide information about hydrogen bonding interactions, which are central to the supramolecular chemistry of this compound. qmul.ac.uk
| Technique | Information Gained | Future Research Application |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactivity, reaction mechanisms. | Design of derivatives with specific properties, prediction of reaction outcomes. |
| Advanced NMR Spectroscopy | Unambiguous structure determination, conformational analysis. | Characterization of complex derivatives and study of dynamic processes. |
| High-Resolution Mass Spectrometry | Fragmentation patterns, structural elucidation of unknown compounds. | Identification of reaction byproducts and degradation products. |
| IR and Raman Spectroscopy | Vibrational modes, hydrogen bonding interactions. | Investigation of supramolecular assemblies and intermolecular forces. |
Exploration of Novel Supramolecular Assemblies and Their Chemically-Focused Applications
The N-acylurea functionality within this compound is an excellent motif for directing supramolecular self-assembly through hydrogen bonding. researchgate.netrsc.org The two N-H groups and the two carbonyl oxygen atoms can act as hydrogen bond donors and acceptors, respectively, leading to the formation of well-defined one-, two-, or three-dimensional structures. unife.it
Future research should focus on the crystal engineering of this compound and its derivatives. By systematically modifying the substituents on the butanamide or propyl chain, it may be possible to control the resulting supramolecular architecture, leading to materials with interesting properties such as specific porosities or host-guest capabilities. X-ray crystallography will be an indispensable tool for characterizing these solid-state structures. acs.org
The formation of supramolecular gels from this compound-based low molecular weight gelators is another exciting prospect. researchgate.netrsc.org The self-assembly of these molecules in various solvents could lead to the formation of fibrous networks that immobilize the solvent, creating a gel. The properties of these gels could be tuned by altering the molecular structure of the gelator. Such materials could find applications as, for example, templates for the synthesis of nanomaterials or as matrices for controlled release systems in chemical reactions.
Furthermore, the ability of the urea and amide groups to bind to anions and other neutral molecules through hydrogen bonding could be exploited in the design of molecular sensors or separation agents . Research could explore the binding affinity and selectivity of this compound derivatives for different chemical species.
Development of Sustainable Degradation Approaches
As with any synthetic compound, the development of sustainable degradation pathways for this compound is an important consideration for its long-term viability. Future research should investigate various methods to break down this molecule into environmentally benign components.
Hydrolytic degradation studies under different pH and temperature conditions could provide insights into the stability of the amide and urea linkages. The hydrolysis of N-acylureas can be complex, potentially leading to different products depending on the reaction conditions. nih.gov A detailed mechanistic study of the hydrolysis of this compound would be valuable.
Photocatalytic degradation offers a green and sustainable approach to mineralization. researchgate.net Research could explore the use of semiconductor photocatalysts, such as titanium dioxide (TiO2), to degrade this compound in aqueous solutions under UV or visible light irradiation. nih.gov The identification of degradation intermediates would be crucial for understanding the degradation pathway.
Enzymatic degradation represents a highly specific and environmentally friendly method. Enzymes such as acylases and ureases are known to hydrolyze amide and urea bonds, respectively. qmul.ac.uknih.gov Future work could involve screening for microorganisms or isolated enzymes capable of degrading this compound. This could lead to the development of bioremediation strategies for this class of compounds.
| Degradation Approach | Mechanism | Future Research Focus |
| Hydrolysis | Cleavage of amide and urea bonds by water. | Mechanistic studies under various conditions to identify products and kinetics. |
| Photocatalysis | Oxidation by reactive oxygen species generated by a photocatalyst. | Screening of efficient photocatalysts and elucidation of degradation pathways. |
| Enzymatic Degradation | Specific cleavage of functional groups by enzymes like acylases or ureases. | Identification and isolation of enzymes or microorganisms capable of degradation. |
Integration of this compound in Emerging Catalytic Systems
The structural features of this compound suggest its potential for use in emerging catalytic systems, either as a catalyst itself or as a ligand for a metal catalyst.
The presence of hydrogen bond donor and acceptor sites makes this compound a candidate for organocatalysis . The urea moiety is a well-known motif in organocatalysts, capable of activating substrates through hydrogen bonding. Future research could investigate the ability of chiral derivatives of this compound to catalyze asymmetric reactions. beilstein-journals.org
Furthermore, the amide and urea functionalities can act as ligands , coordinating to transition metals to form catalytically active complexes. wikipedia.org The electronic and steric properties of the ligand can be tuned by modifying the butanamide and propyl groups, which in turn can influence the activity and selectivity of the metal center. Research could focus on the synthesis of this compound-metal complexes and their application in various catalytic transformations, such as cross-coupling reactions or hydrogenations. sinocompound.com The formation of N-acylurea-based catalysts for polyurethane production has been patented, indicating the industrial interest in this area. unife.it
The self-assembly properties of this compound could also be harnessed to create supramolecular catalysts . By designing derivatives that self-assemble into well-defined structures, it may be possible to create catalytic pockets with specific microenvironments that can enhance reaction rates and selectivities.
| Catalytic System | Role of this compound | Future Research Direction |
| Organocatalysis | Hydrogen bond donor to activate substrates. | Synthesis of chiral derivatives for asymmetric catalysis. |
| Transition Metal Catalysis | Ligand to modulate the properties of a metal center. | Preparation and catalytic testing of novel metal complexes. |
| Supramolecular Catalysis | Building block for self-assembled catalytic structures. | Design of self-assembling derivatives that form catalytic cavities. |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-(Propylcarbamoyl)butanamide?
this compound can be synthesized via carbamoylation of butanamide using propyl isocyanate or through coupling reactions with propylamine and activated carbonyl intermediates. For example, lithium-mediated exchange reactions (e.g., lithium-tellurium exchange) have been utilized for analogous butanamide derivatives to introduce alkylcarbamoyl groups efficiently . Optimization of reaction conditions (e.g., solvent, temperature, and catalysts) is critical to minimize side products such as N-alkylated byproducts.
Q. What analytical techniques are recommended for structural elucidation of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): H and C NMR to identify propyl, carbamoyl, and butanamide moieties (e.g., δ ~6.5–8.0 ppm for carbamoyl protons in similar compounds) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H] peaks) .
- Infrared Spectroscopy (IR): Stretching vibrations for amide C=O (~1650–1700 cm) and N-H (~3300 cm) .
Q. How can researchers assess the purity of this compound in laboratory settings?
Reverse-phase HPLC or LC-MS with UV detection (λ ~210–254 nm) is recommended. Impurity profiling (e.g., residual propylamine or unreacted intermediates) can be performed using validated methods similar to those for related butanamide impurities, such as gradient elution with acetonitrile/water and trifluoroacetic acid (TFA) as a modifier .
Q. What are the solubility properties of this compound in common solvents?
The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and partially soluble in ethanol or methanol. For analogs like 2-bromo-N-(4-chlorophenyl)butanamide, solubility in DMSO exceeds 100 mg/mL, suggesting similar behavior for the propylcarbamoyl derivative .
Q. Which spectroscopic databases provide reliable reference data for this compound?
NIST Chemistry WebBook and PubChem offer validated spectral data (NMR, IR, MS) for structurally related carbamoyl amides. CAS Common Chemistry provides physicochemical properties under a CC-BY-NC license .
Advanced Research Questions
Q. How does the propylcarbamoyl group influence the biological activity of butanamide derivatives?
Structure-activity relationship (SAR) studies on tubulin inhibitors (e.g., 2-[(3-ethynyl-8-methyl-6-quinolyl)oxy]-N-propyl-butanamide) indicate that the propylcarbamoyl group enhances binding affinity to hydrophobic pockets in target proteins. Computational docking and comparative assays (e.g., IC measurements) are used to validate these interactions .
Q. What experimental strategies can address contradictions in reported bioactivity data for this compound analogs?
Discrepancies may arise from assay variability (e.g., cell line sensitivity). Researchers should:
Q. How can impurity profiles of this compound be characterized during pharmaceutical development?
Follow pharmacopeial guidelines (e.g., USP/EP) for impurity quantification. For example, related substances in Acebutolol Hydrochloride impurities (e.g., N-[3-acetyl-4-hydroxyphenyl]-butanamide) are quantified using HPLC with a detection limit of 0.1% .
Q. What mechanistic insights can be gained from studying the degradation pathways of this compound?
Accelerated stability studies (40°C/75% RH) combined with LC-MS/MS can identify hydrolysis products (e.g., butanoic acid or propylurea). For analogs like o-methoxy Butyryl fentanyl, degradation under acidic conditions cleaves the amide bond, suggesting similar susceptibility .
Q. How do researchers design SAR studies for this compound derivatives targeting enzyme inhibition?
- Scaffold modification: Introduce halogens or electron-withdrawing groups to modulate reactivity.
- Enzymatic assays: Use purified enzymes (e.g., tubulin ) with kinetic measurements (K, IC).
- Computational modeling: Molecular dynamics simulations to predict binding modes and optimize substituent geometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
